Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclohexane and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of cyclohexane-1-carboxylate is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Deprotection: Carried out using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Conducted using various nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine.
Substitution: Results in the formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of peptides and other complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of amino acid derivatives and peptide-based drugs.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Industrial Applications: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with other Boc-protected amino acid derivatives:
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of a cyclohexane ring.
Ethyl 2-((tert-butoxycarbonyl)amino)methylthiazole-4-carboxylate: Contains a thiazole ring, offering different reactivity and applications.
N-(tert-butoxycarbonyl)ethanolamine: A simpler structure with an ethanolamine backbone, used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its cyclohexane backbone, which provides distinct steric and electronic properties compared to other Boc-protected amino acid derivatives. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules where rigidity and conformational constraints are desired .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
AULQPQMOKYESIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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